2-Ethynyl-6-isopropoxynaphthalene
Description
2-Ethynyl-6-isopropoxynaphthalene is a naphthalene derivative featuring an ethynyl group (-C≡CH) at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position. The ethynyl group confers reactivity for cross-coupling reactions (e.g., Sonogashira coupling), making it valuable in organic synthesis and materials science. The isopropoxy substituent introduces steric bulk and moderate electron-donating effects, which influence solubility and interaction with biological targets or catalysts .
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-ethynyl-6-propan-2-yloxynaphthalene |
InChI |
InChI=1S/C15H14O/c1-4-12-5-6-14-10-15(16-11(2)3)8-7-13(14)9-12/h1,5-11H,2-3H3 |
InChI Key |
OIMIOBGTTVBWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-isopropoxynaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-ethynyl-6-hydroxynaphthalene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-6-isopropoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 2-ethynyl-6-naphthaldehyde.
Reduction: Formation of 2-ethyl-6-isopropoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-6-isopropoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-isopropoxynaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Estimated based on substituent addition to methoxy analog.
Key Observations:
- Substituent Effects :
- Ethynyl vs. Acetyl : The ethynyl group (sp-hybridized) enhances reactivity in cross-coupling reactions compared to the acetyl group (ketone), which is more polar and participates in nucleophilic additions .
- Methoxy vs. Isopropoxy : Replacing methoxy with isopropoxy increases molecular weight by ~14.02 g/mol and introduces steric bulk, reducing resonance electron donation to the naphthalene ring. This may lower solubility in polar solvents but improve lipid membrane permeability .
- Polar Surface Area: 2-Acetyl-6-methoxynaphthalene has a defined topological polar surface area (26.3 Ų), while ethynyl analogs likely exhibit lower polarity due to non-polar triple bonds .
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